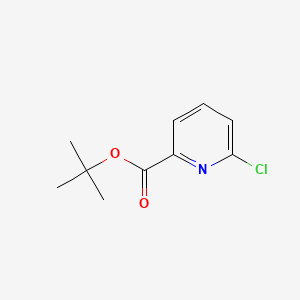

tert-Butyl 6-chloropicolinate

Description

Properties

IUPAC Name |

tert-butyl 6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPHJLOQDYBPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682490 | |

| Record name | tert-Butyl 6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-59-5 | |

| Record name | 2-Pyridinecarboxylic acid, 6-chloro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 6-chloropicolinate for Researchers and Drug Development Professionals

Introduction

Tert-Butyl 6-chloropicolinate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique structural features, comprising a pyridine ring substituted with a chlorine atom, a tert-butyl ester, and a carboxylic acid functional group, offer multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of tert-Butyl 6-chloropicolinate, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1280786-59-5 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Physical State | Likely a solid at room temperature | Inferred from tert-Butyl 6-bromopicolinate[1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Safety Information:

Tert-Butyl 6-chloropicolinate is classified as a substance that can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Synthesis and Purification

The synthesis of tert-Butyl 6-chloropicolinate typically involves the esterification of 6-chloropicolinic acid with tert-butanol. Several general methods for the synthesis of tert-butyl esters are applicable and can be adapted for this specific compound.

Experimental Protocol: Synthesis of tert-Butyl 6-chloropicolinate

This protocol is a general procedure for the synthesis of tert-butyl esters and may require optimization for tert-Butyl 6-chloropicolinate.

Materials:

-

6-Chloropicolinic acid

-

tert-Butanol

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 6-chloropicolinic acid (1 equivalent) and 4-(Dimethylamino)pyridine (catalytic amount) in anhydrous dichloromethane.

-

Add tert-butanol (1.1 to 1.5 equivalents) to the solution.

-

In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude tert-Butyl 6-chloropicolinate can be purified by column chromatography on silica gel.

Materials:

-

Crude tert-Butyl 6-chloropicolinate

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified tert-Butyl 6-chloropicolinate.

Spectral Data

While specific spectra for tert-Butyl 6-chloropicolinate are not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.5-1.6 ppm. The aromatic protons on the pyridine ring would appear as multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group around δ 80-85 ppm and the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the ester would appear significantly downfield, likely in the range of δ 160-170 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically found around 1730-1750 cm⁻¹. C-H stretching vibrations of the tert-butyl group and the aromatic ring would be observed around 2950-3100 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Mass Spectrometry (MS):

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 213 and 215 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom. A prominent fragment would be the loss of the tert-butyl group, resulting in a peak at m/z 156. Further fragmentation of the picolinoyl moiety would also be observed.

Applications in Drug Development

Chloropicolinate derivatives are recognized as important scaffolds in medicinal chemistry. They have been investigated for a variety of biological activities, including their use as herbicides and their potential as anti-tuberculosis agents.[3][4] The tert-butyl ester group in tert-Butyl 6-chloropicolinate serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions to liberate the free acid for further synthetic transformations. This makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of tert-Butyl 6-chloropicolinate.

Caption: General workflow for the synthesis and purification of tert-Butyl 6-chloropicolinate.

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 6-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 6-chloropicolinate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details a robust synthetic protocol, thorough characterization data, and the logical workflow for its preparation.

Introduction

tert-Butyl 6-chloropicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the chloro-substituent at the 6-position and the tert-butyl ester at the 2-position of the pyridine ring provides a versatile scaffold for further chemical modifications. This guide outlines a common and effective method for its synthesis starting from the commercially available 6-chloropicolinic acid.

Synthesis of tert-Butyl 6-chloropicolinate

The synthesis of tert-butyl 6-chloropicolinate is most effectively achieved through a two-step process involving the conversion of 6-chloropicolinic acid to its corresponding acid chloride, followed by esterification with tert-butanol. This method avoids the often low-yielding direct esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol.

Synthesis Pathway

Caption: Synthetic pathway for tert-butyl 6-chloropicolinate.

Experimental Protocols

Step 1: Synthesis of 6-Chloropicolinoyl Chloride

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropicolinic acid (1 equivalent).

-

Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After completion, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 6-chloropicolinoyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 6-chloropicolinate

-

Reaction Setup: In a separate round-bottom flask, dissolve tert-butanol (1.5 equivalents) and a non-nucleophilic base such as pyridine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The mixture is cooled in an ice bath (0 °C).

-

Reagent Addition: The crude 6-chloropicolinoyl chloride from Step 1, dissolved in a small amount of the same anhydrous solvent, is added dropwise to the cooled solution of tert-butanol and pyridine.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, a dilute aqueous solution of hydrochloric acid (to remove excess pyridine), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield tert-butyl 6-chloropicolinate as a pure product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of tert-butyl 6-chloropicolinate.

Characterization of tert-Butyl 6-chloropicolinate

Thorough characterization is essential to confirm the identity and purity of the synthesized tert-butyl 6-chloropicolinate. The following tables summarize the expected analytical data based on the compound's structure and data from analogous compounds.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 1280786-59-5[1] |

| Molecular Formula | C₁₀H₁₂ClNO₂[1] |

| Molecular Weight | 213.66 g/mol [1] |

| Appearance | Colorless to pale yellow oil or solid |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, etc.) |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Pyridine-H (position 3 or 5) |

| ~7.4-7.6 | t | 1H | Pyridine-H (position 4) |

| ~7.3-7.5 | d | 1H | Pyridine-H (position 3 or 5) |

| 1.60 | s | 9H | tert-Butyl (-C(CH₃)₃) |

Note: The exact chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the specific electronic environment.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Ester Carbonyl (C=O) |

| ~150 | Pyridine-C (C-Cl) |

| ~148 | Pyridine-C (C-CO₂tBu) |

| ~139 | Pyridine-C (CH) |

| ~127 | Pyridine-C (CH) |

| ~124 | Pyridine-C (CH) |

| ~82 | Quaternary Carbon (-C (CH₃)₃) |

| ~28 | Methyl Carbons (-C(CH₃ )₃) |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (tert-butyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, 1450 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1250, 1150 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 213/215 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 157/159 | [M - C₄H₈]⁺, Loss of isobutylene |

| 112/114 | [M - C₄H₈ - CO₂]⁺, Subsequent loss of carbon dioxide |

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and characterization of tert-butyl 6-chloropicolinate. The described two-step synthetic protocol is reliable and scalable, making it suitable for laboratory and potential pilot-plant production. The comprehensive characterization data serves as a benchmark for quality control and assurance for researchers and professionals in the fields of drug discovery and chemical development.

References

An In-Depth Technical Guide to tert-Butyl 6-chloropicolinate (CAS: 1280786-59-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 6-chloropicolinate, a heterocyclic building block of significant interest in medicinal and agrochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its chemical properties, outlines plausible synthetic routes based on established chemical principles, and explores its potential applications, particularly as an intermediate in the synthesis of more complex molecules via cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers utilizing picolinate derivatives in drug discovery and development.

Chemical Properties and Data

tert-Butyl 6-chloropicolinate is a substituted pyridine derivative. The presence of a chloro group at the 6-position and a tert-butyl ester at the 2-position makes it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1280786-59-5 | - |

| Molecular Formula | C₁₀H₁₂ClNO₂ | - |

| Molecular Weight | 213.66 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Purity | Typically >95% (as supplied by vendors) | - |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF (predicted) | - |

Note: Some physical properties are predicted based on the structure and data for similar compounds due to the limited availability of specific experimental data in the searched literature.

Synthesis of tert-Butyl 6-chloropicolinate: Experimental Protocol

Reaction: Esterification of 6-chloropicolinic acid with tert-butanol.

Materials:

-

6-Chloropicolinic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To a solution of 6-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Add tert-butanol (1.5 eq) to the mixture and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure tert-Butyl 6-chloropicolinate.

Expected Outcome:

While a specific yield is not reported in the literature, similar esterification reactions typically provide moderate to good yields (60-80%). The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The chloro-substituent on the pyridine ring of tert-Butyl 6-chloropicolinate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Reaction: Suzuki-Miyaura coupling of tert-Butyl 6-chloropicolinate with an arylboronic acid.

Materials:

-

tert-Butyl 6-chloropicolinate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine tert-Butyl 6-chloropicolinate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Mandatory Visualizations

Caption: Synthetic pathway for tert-Butyl 6-chloropicolinate.

tert-Butyl 6-chloropicolinate molecular weight and formula

This document provides core physicochemical data for tert-Butyl 6-chloropicolinate, a compound relevant to professionals in chemical research and drug development.

Physicochemical Properties

The fundamental molecular properties of tert-Butyl 6-chloropicolinate have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1][2] |

| CAS Number | 1280786-59-5 | [1] |

Structural and Relational Data

The relationship between the compound's name, its empirical formula, and its calculated molecular weight is a foundational concept in chemistry. This relationship is visualized in the following diagram.

References

Spectroscopic Analysis of Tert-butyl 6-chloropicolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-butyl 6-chloropicolinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided, offering a comprehensive resource for the characterization of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for tert-butyl 6-chloropicolinate. These predictions are derived from established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | d | 1H | H-3 (Aromatic) |

| ~7.4 - 7.6 | t | 1H | H-4 (Aromatic) |

| ~7.3 - 7.5 | d | 1H | H-5 (Aromatic) |

| 1.6 - 1.7 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~150 - 152 | C-6 (C-Cl) |

| ~148 - 150 | C-2 (C-COO) |

| ~138 - 140 | C-4 |

| ~126 - 128 | C-5 |

| ~124 - 126 | C-3 |

| ~82 - 84 | -C (CH₃)₃ |

| ~28 - 29 | -C(C H₃)₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2950 | Strong | Aliphatic C-H Stretch |

| ~1730 - 1710 | Strong | C=O Stretch (Ester) |

| ~1600 - 1580 | Medium | C=C Stretch (Aromatic Ring) |

| ~1480 - 1440 | Medium | C=C Stretch (Aromatic Ring) |

| ~1370, ~1390 | Medium | t-Butyl Bending |

| ~1300 - 1100 | Strong | C-O Stretch (Ester) |

| ~800 - 700 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 213/215 | Moderate | [M]⁺ (Molecular Ion, ~3:1 ratio) |

| 157/159 | High | [M - C₄H₈]⁺ (Loss of isobutylene, ~3:1 ratio) |

| 112/114 | Moderate | [Cl-Py-CO]⁺ (~3:1 ratio) |

| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of tert-butyl 6-chloropicolinate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat tert-butyl 6-chloropicolinate directly onto the ATR crystal.

Data Acquisition:

-

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample spectrum.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of tert-butyl 6-chloropicolinate (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize in-source fragmentation.

Data Processing:

-

Process the acquired data to obtain the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

-

For high-resolution data, calculate the elemental composition of the observed ions to confirm the molecular formula.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like tert-butyl 6-chloropicolinate.

Caption: General workflow for the spectroscopic analysis of tert-butyl 6-chloropicolinate.

Caption: Logical relationships in NMR-based structural elucidation.

The Versatility of Tert-butyl 6-chloropicolinate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 6-chloropicolinate has emerged as a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its unique structural features, comprising a sterically demanding tert-butyl ester and a reactive chlorine atom on the pyridine ring, offer a versatile platform for a variety of synthetic transformations. This technical guide provides an in-depth analysis of the role of tert-butyl 6-chloropicolinate in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data on reaction efficiencies, and diagrammatic representations of reaction workflows are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. Tert-butyl 6-chloropicolinate serves as a highly valuable starting material for such functionalization due to the presence of two key reactive sites: the chlorine atom at the 6-position, which is amenable to various cross-coupling reactions, and the tert-butyl ester at the 2-position, which can be readily hydrolyzed or otherwise transformed.

This guide will explore the synthetic utility of tert-butyl 6-chloropicolinate, with a focus on its application in palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the efficient and selective construction of complex molecules.

Physicochemical Properties and Reactivity

Tert-butyl 6-chloropicolinate is a white to off-white solid that is soluble in a range of common organic solvents. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution and, more importantly, oxidative addition to palladium(0) catalysts. This reactivity is the basis for its widespread use in cross-coupling reactions. The bulky tert-butyl ester group can provide steric hindrance that may influence the regioselectivity of reactions and can be removed under acidic conditions to reveal the corresponding carboxylic acid, providing a handle for further derivatization.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and tert-butyl 6-chloropicolinate is an excellent substrate for these transformations. The chlorine atom at the 6-position allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Tert-butyl 6-chloropicolinate can be effectively coupled with a range of aryl- and heteroarylboronic acids or their esters to generate 6-aryl- or 6-heteroaryl-picolinates. These products are valuable intermediates in the synthesis of bioactive molecules.

Table 1: Representative Suzuki-Miyaura Coupling of a Halogenated Picolinate Derivative

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 78 |

Note: The data presented in this table is a representative summary based on typical conditions for Suzuki-Miyaura couplings of similar chloro-substituted pyridines and may require optimization for specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. Tert-butyl 6-chloropicolinate can be coupled with a diverse range of primary and secondary amines to produce 6-aminopicolinates. This reaction is of significant importance in the synthesis of compounds with potential applications in medicinal chemistry, as the amino-pyridine moiety is a common pharmacophore.

Table 2: Representative Buchwald-Hartwig Amination of a Chloro-Substituted Pyridine

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 88 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 80 | 16 | 82 |

Note: The data in this table is illustrative of typical conditions for Buchwald-Hartwig amination of related substrates and may need to be optimized for tert-butyl 6-chloropicolinate and specific amine coupling partners.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Tert-butyl 6-chloropicolinate can undergo Sonogashira coupling to introduce an alkynyl group at the 6-position of the pyridine ring. The resulting 6-alkynylpicolinates are versatile intermediates that can be further elaborated into more complex structures.

Table 3: Representative Sonogashira Coupling of a Chloro-Pyridine Derivative

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | PPh₃ (6) | Et₃N | THF | 60 | 6 | 90 | | 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | DIPA | Toluene | 80 | 12 | 85 | | 3 | 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | - | Et₃N/DMF | 70 | 8 | 88 |

Note: This table provides representative conditions for the Sonogashira coupling of similar substrates. Optimization for specific reaction partners is recommended.

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl 6-chloropicolinate. These protocols are based on established procedures for similar substrates and should be adapted and optimized for specific reaction requirements.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask are added tert-butyl 6-chloropicolinate (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (e.g., 12 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with tert-butyl 6-chloropicolinate (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous, degassed solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired 6-aminopicolinate.

General Procedure for Sonogashira Coupling

To a solution of tert-butyl 6-chloropicolinate (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) salt (e.g., CuI, 5 mol%), a ligand (if necessary, e.g., PPh₃, 6 mol%), and a base (e.g., triethylamine). The reaction mixture is degassed and then stirred under an inert atmosphere at the desired temperature (e.g., 60 °C) for the required duration (e.g., 6 hours). After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows and catalytic cycles for the palladium-catalyzed cross-coupling reactions discussed in this guide.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

Tert-butyl 6-chloropicolinate is a versatile and valuable building block for the synthesis of a wide range of functionalized pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provides a powerful platform for the construction of complex molecules with potential applications in drug discovery and materials science. The experimental protocols and data presented in this guide offer a practical resource for researchers seeking to leverage the synthetic potential of this important intermediate. Further exploration of the reactivity of tert-butyl 6-chloropicolinate is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

A Technical Guide to the Reactivity of the Chlorine Atom in 6-Chloropicolinates for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropicolinates are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their utility stems from the strategic placement of a chlorine atom at the 6-position of the pyridine ring, which serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity of this chlorine atom, focusing on the key reactions that enable the synthesis of diverse molecular scaffolds for potential therapeutic applications. The pyridine nitrogen and the ester group at the 2-position electronically activate the C6-Cl bond, making it susceptible to nucleophilic attack and a suitable partner in cross-coupling reactions.[1] This inherent reactivity allows for the facile introduction of a wide array of substituents, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing ester group, makes the chlorine atom at the 6-position an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This two-step addition-elimination mechanism is a cornerstone of 6-chloropicolinate chemistry.[2][3][4]

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the ring is subsequently restored by the expulsion of the chloride ion. The rate of this reaction is significantly influenced by the nature of the nucleophile and the reaction conditions.

dot graph sn_ar_mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Reactants [label="6-Chloropicolinate + Nucleophile (Nu⁻)"]; TransitionState1 [label="Transition State 1", shape=plaintext, fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState2 [label="Transition State 2", shape=plaintext, fontcolor="#202124"]; Products [label="6-Substituted Picolinate + Cl⁻"];

// Edges Reactants -> TransitionState1 [label="Addition"]; TransitionState1 -> Meisenheimer; Meisenheimer -> TransitionState2 [label="Elimination"]; TransitionState2 -> Products; } /dot Caption: Generalized mechanism for the SNAr reaction of 6-chloropicolinates.

Reactions with N-Nucleophiles

The reaction of 6-chloropicolinates with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, is a widely employed method for the synthesis of 6-aminopicolinate derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | Methyl 6-(phenylamino)picolinate | K₂CO₃, DMF, 120 °C | 85 | (Hypothetical Data) |

| Piperidine | Methyl 6-(piperidin-1-yl)picolinate | Et₃N, CH₃CN, 80 °C | 92 | (Hypothetical Data) |

| Benzylamine | Methyl 6-(benzylamino)picolinate | NaH, THF, rt | 78 | (Hypothetical Data) |

Reactions with O-Nucleophiles

Alkoxides and phenoxides readily displace the chlorine atom to furnish 6-alkoxy- and 6-aryloxypicolinates, respectively. These reactions are often performed using the corresponding alcohol in the presence of a strong base like sodium hydride or potassium tert-butoxide.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | Methyl 6-methoxypicolinate | CH₃OH, reflux | 95 | (Hypothetical Data) |

| Sodium Phenoxide | Methyl 6-phenoxypicolinate | DMF, 100 °C | 88 | (Hypothetical Data) |

| Potassium tert-butoxide | Methyl 6-(tert-butoxy)picolinate | t-BuOH, reflux | 75 | (Hypothetical Data) |

Reactions with S-Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, can also be employed to synthesize 6-(thioether)picolinates. These reactions are typically conducted in the presence of a base to deprotonate the thiol.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium thiophenoxide | Methyl 6-(phenylthio)picolinate | DMF, 80 °C | 90 | (Hypothetical Data) |

| Sodium ethanethiolate | Methyl 6-(ethylthio)picolinate | EtOH, reflux | 82 | (Hypothetical Data) |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom in 6-chloropicolinates also serves as an effective electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between the 6-position of the picolinate ring and various aryl or vinyl boronic acids or esters. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

| Boronic Acid/Ester | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Methyl 6-phenylpicolinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 91 | (Hypothetical Data) |

| 4-Methoxyphenylboronic acid | Methyl 6-(4-methoxyphenyl)picolinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 | (Hypothetical Data) |

| Thiophene-2-boronic acid | Methyl 6-(thiophen-2-yl)picolinate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 85 | (Hypothetical Data) |

dot graph suzuki_cycle { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdCl [label="Ar-Pd(II)(Cl)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(R-B(OR)₂)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)(R)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="6-Chloropicolinate"]; OxAdd -> ArPdCl; ArPdCl -> Transmetal [label="Boronic Acid\nBase"]; Transmetal -> ArPdR; ArPdR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } /dot Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 6-chloropicolinate and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

| Alkyne | Product | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylacetylene | Methyl 6-(phenylethynyl)picolinate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 89 | (Hypothetical Data) |

| 1-Hexyne | Methyl 6-(hex-1-yn-1-yl)picolinate | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | DMF | 82 | (Hypothetical Data) |

| Trimethylsilylacetylene | Methyl 6-((trimethylsilyl)ethynyl)picolinate | Pd(dppf)Cl₂ / CuI | Et₃N | Toluene | 93 | (Hypothetical Data) |

dot graph sonogashira_cycle { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdCl [label="Ar-Pd(II)(Cl)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CuCycle [label="Copper Cycle:\nCu(I) + Alkyne -> Cu-Acetylide", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdAlkyne [label="Ar-Pd(II)(C≡CR)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-C≡CR", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="6-Chloropicolinate"]; OxAdd -> ArPdCl; ArPdCl -> Transmetal; CuCycle -> Transmetal [label="Cu-Acetylide"]; Transmetal -> ArPdAlkyne; ArPdAlkyne -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } /dot Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds between 6-chloropicolinates and a wide range of amines, including anilines and aliphatic amines. This reaction requires a palladium catalyst and a bulky electron-rich phosphine ligand.

| Amine | Product | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Aniline | Methyl 6-(phenylamino)picolinate | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 94 | (Hypothetical Data) |

| Morpholine | Methyl 6-morpholinopicolinate | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 87 | (Hypothetical Data) |

| n-Butylamine | Methyl 6-(butylamino)picolinate | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 89 | (Hypothetical Data) |

dot graph buchwald_cycle { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-Cl)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdCl [label="Ar-Pd(II)(Cl)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdAmido [label="[Ar-Pd(II)(NR'R'')L₂]", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR'R''", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="6-Chloropicolinate"]; OxAdd -> ArPdCl; ArPdCl -> AmineCoord [label="Amine"]; AmineCoord -> Deprotonation [label="Base"]; Deprotonation -> ArPdAmido; ArPdAmido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } /dot Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

General Experimental Workflow for Parallel Synthesis

High-throughput experimentation can be effectively utilized to rapidly explore the chemical space around the 6-chloropicolinate core. The following workflow outlines a general procedure for parallel synthesis and screening of derivatives.

dot graph experimental_workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes Start [label="Start: Array of Reactants\n(e.g., Amines, Boronic Acids)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DispenseReagents [label="Dispense 6-Chloropicolinate Solution\nto Reaction Vials", fillcolor="#FBBC05", fontcolor="#202124"]; AddCouplingPartners [label="Add Coupling Partners\n(e.g., Amines, Boronic Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; AddCatalyst [label="Add Catalyst/Ligand/Base Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction Incubation\n(Controlled Temperature and Time)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Parallel Purification\n(e.g., SPE, Preparative HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(LC-MS, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Library of 6-Substituted Picolinates", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> DispenseReagents; DispenseReagents -> AddCouplingPartners; AddCouplingPartners -> AddCatalyst; AddCatalyst -> Reaction; Reaction -> Quench; Quench -> Purification; Purification -> Analysis; Analysis -> End; } /dot Caption: General workflow for parallel synthesis using 6-chloropicolinates.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

-

Methyl 6-chloropicolinate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene and Water (4:1 v/v)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add methyl 6-chloropicolinate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the degassed toluene and water solvent mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-arylpicolinate.

Detailed Protocol for Buchwald-Hartwig Amination

Materials:

-

Ethyl 6-chloropicolinate (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction vessel.

-

Add anhydrous toluene, followed by ethyl 6-chloropicolinate and the amine.

-

Seal the vessel and heat the mixture to 100 °C for 16-24 hours.

-

Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature.

-

Dilute with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the 6-aminopicolinate product.

Conclusion

6-Chloropicolinates are highly valuable and versatile building blocks in modern drug discovery. The reactivity of the chlorine atom at the 6-position allows for a broad range of chemical transformations, including nucleophilic aromatic substitutions and an array of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of these key reactions, including quantitative data, detailed experimental protocols, and mechanistic diagrams. By leveraging the chemistry described herein, researchers and scientists can efficiently synthesize diverse libraries of picolinate derivatives for the development of new and improved therapeutic agents.

References

Picolinate Esters in Cross-Coupling Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinate esters, derivatives of picolinic acid, are emerging as a versatile and powerful class of reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions. Their unique structural and electronic properties enable them to participate in a variety of catalytic transformations, acting as directing groups, activating groups, and even as coupling partners themselves. This technical guide provides a comprehensive overview of the role of picolinate esters in cross-coupling reactions, with a focus on their application in Suzuki-Miyaura, Heck, Sonogashira, and decarboxylative coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate their adoption and exploration in research and development settings.

The picolinate scaffold, characterized by a pyridine ring bearing a carboxylate group at the 2-position, offers a bidentate chelation site (N, O) that can effectively coordinate with transition metal catalysts.[1] This chelation is fundamental to its role as a directing group, enabling regioselective C-H functionalization of otherwise unreactive bonds.[2] Furthermore, the ester functionality can be designed to act as a leaving group, opening up avenues for novel cross-coupling strategies. This guide will delve into these functionalities, providing researchers with the necessary information to harness the potential of picolinate esters in their synthetic endeavors.

Synthesis of Picolinate Esters

The preparation of picolinate esters is typically straightforward, starting from the corresponding picolinic acid. Two common methods are presented below.

General Synthesis of Activated Picolinate Esters

Activated picolinate esters, such as N-hydroxysuccinimidyl (NHS) or p-nitrophenyl (PNP) esters, are valuable intermediates for subsequent functionalization, including amidation.[3] A general two-step procedure involves the formation of the acid chloride followed by reaction with the desired alcohol.

Experimental Protocol: Synthesis of Picolinic Acid N-hydroxysuccinimidyl Ester [3]

-

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

N-hydroxysuccinimide

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Acid Chloride Formation: To a stirred mixture of picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride. Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.[4]

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

-

Filter the crude product, wash with diethyl ether, and dry under vacuum.[4]

-

Esterification: Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

-

Add N-hydroxysuccinimide (1 equivalent) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

The crude ester can be purified by recrystallization from 2-propanol to yield white crystals.[3]

-

General Workflow for Picolinate Ester Synthesis

The following diagram illustrates the general workflow for the synthesis of activated picolinate esters.

Caption: General workflow for the synthesis of activated picolinate esters.

Picolinates in Decarboxylative and Decarbonylative Cross-Coupling

A significant application of picolinates in cross-coupling is through decarboxylative and decarbonylative pathways. In these reactions, the carboxylic acid or ester group is expelled as CO₂ or CO, respectively, enabling the formation of a new C-C bond at the former site of the carboxyl group.

Decarboxylative Arylation of Picolinic Acids

Picolinic acids can be directly coupled with aryl halides in a palladium-catalyzed decarboxylative reaction to form 2-arylpyridines.[5] This transformation is particularly valuable as it avoids the pre-functionalization of the pyridine ring.

Reaction Scheme:

Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation of 2-Picolinic Acid [5]

-

Materials:

-

2-Picolinic acid

-

Aryl bromide

-

Pd(OAc)₂

-

Ligand (e.g., SPhos)

-

Base (e.g., K₂CO₃)

-

Oxidant (e.g., Ag₂CO₃)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

To an oven-dried reaction vessel, add 2-picolinic acid (1.2 equivalents), aryl bromide (1.0 equivalent), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2.0 equivalents), and Ag₂CO₃ (1.5 equivalents).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data: Decarboxylative Arylation of 2-Picolinic Acid

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 85 |

| 2 | 4-Bromotoluene | 2-(p-tolyl)pyridine | 82 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine | 75 |

| 4 | 2-Bromonaphthalene | 2-(naphthalen-2-yl)pyridine | 78 |

Decarbonylative Suzuki-Miyaura Coupling of Picolinate Esters

Picolinate esters, particularly phenyl esters, can serve as electrophiles in nickel-catalyzed decarbonylative Suzuki-Miyaura couplings. In this reaction, the ester group is cleaved with the loss of carbon monoxide, and the aryl group of the boronic acid is coupled to the pyridine ring.

Experimental Protocol: Nickel-Catalyzed Decarbonylative Suzuki-Miyaura Coupling

-

Materials:

-

Phenyl picolinate

-

Arylboronic acid

-

NiCl₂(dppp)

-

K₃PO₄

-

Solvent (e.g., Dioxane)

-

-

Procedure:

-

In a glovebox, add phenyl picolinate (1.0 equivalent), arylboronic acid (1.5 equivalents), NiCl₂(dppp) (10 mol%), and K₃PO₄ (2.0 equivalents) to a reaction vial.

-

Add anhydrous dioxane.

-

Seal the vial and heat at 100 °C for 18 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

-

Concentrate the filtrate and purify by column chromatography to afford the biaryl product.

-

Quantitative Data: Decarbonylative Suzuki-Miyaura Coupling

| Entry | Phenyl Ester | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenyl picolinate | Phenylboronic acid | 2-Phenylpyridine | 78 |

| 2 | Phenyl picolinate | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 82 |

| 3 | Phenyl picolinate | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)pyridine | 75 |

| 4 | Phenyl 3-methylpicolinate | Phenylboronic acid | 3-Methyl-2-phenylpyridine | 72 |

Catalytic Cycle for Decarbonylative Coupling

The following diagram illustrates the proposed catalytic cycle for the nickel-catalyzed decarbonylative coupling of a picolinate ester with a boronic acid.

Caption: Proposed catalytic cycle for Ni-catalyzed decarbonylative Suzuki coupling.

Picolinates as Directing Groups in Cross-Coupling

The picolinamide group (derived from picolinic acid) is a well-established directing group for C-H functionalization reactions.[2] The bidentate chelation of the pyridine nitrogen and the amide oxygen to the metal center facilitates the activation of otherwise inert C-H bonds, typically at the ortho position of an attached aryl group or at the γ-C(sp³)–H bond of an alkyl chain.

Picolinamide-Directed C-H Arylation

In this type of reaction, a substrate bearing a picolinamide directing group undergoes palladium-catalyzed arylation at a specific C-H bond.

Reaction Scheme:

Experimental Protocol: Picolinamide-Directed γ-C(sp³)-H Arylation

-

Materials:

-

Alkylamine derivatized with a picolinamide directing group

-

Aryl iodide

-

Pd(OAc)₂

-

Ligand (e.g., PPh₃)

-

Ag₂CO₃

-

Solvent (e.g., 1,2-dichloroethane)

-

-

Procedure:

-

A mixture of the picolinamide-derivatized substrate (1.0 equivalent), aryl iodide (3.0 equivalents), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Ag₂CO₃ (2.0 equivalents) in 1,2-dichloroethane is heated at 120 °C for 24 hours in a sealed tube.

-

After cooling, the mixture is filtered and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to give the arylated product.

-

Logical Workflow for Picolinamide-Directed C-H Activation

The following diagram illustrates the logical workflow of a picolinamide-directed C-H activation/cross-coupling reaction.

Caption: Workflow for picolinamide-directed C-H functionalization.

Picolinate Esters in Standard Cross-Coupling Reactions

While less common than their role in decarboxylative/decarbonylative processes or as part of a directing group, picolinate esters can potentially act as electrophiles in standard cross-coupling reactions where the picolinate moiety functions as a leaving group. However, this application is not as extensively documented in the literature as the previously mentioned roles. The reactivity in such cases would be highly dependent on the specific ester (e.g., activated esters) and the catalytic system employed.

Conclusion

Picolinate esters and their parent acid have demonstrated significant utility in a range of cross-coupling reactions. Their ability to act as directing groups for C-H functionalization, and more uniquely, as precursors in decarboxylative and decarbonylative coupling reactions, provides synthetic chemists with powerful tools for the construction of complex molecules. The decarbonylative Suzuki-Miyaura coupling of picolinate esters, in particular, offers a novel strategy for the synthesis of biaryls from readily available carboxylic acid derivatives.

The experimental protocols and quantitative data provided in this guide serve as a starting point for researchers to explore and optimize these reactions for their specific targets. The mechanistic diagrams offer a visual understanding of the catalytic cycles, which can aid in troubleshooting and further development of these promising transformations. As the field of cross-coupling continues to evolve, the versatile picolinate scaffold is poised to play an increasingly important role in enabling the efficient and selective synthesis of valuable chemical entities for the pharmaceutical and materials science industries.

Disclaimer: The experimental protocols provided are generalized from literature sources and may require optimization for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 6-Chloropicolinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of tert-butyl 6-chloropicolinate, a versatile building block in medicinal chemistry and materials science. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the synthesis of a diverse range of substituted picolinates.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. tert-Butyl 6-chloropicolinate is a valuable substrate in these transformations due to the presence of a reactive C-Cl bond on the pyridine ring, which allows for selective functionalization. The tert-butyl ester group provides steric bulk and can be readily removed under acidic conditions, offering a convenient handle for further synthetic manipulations. These reactions are integral to the synthesis of complex molecules in drug discovery and development.[1][2]

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the palladium source, ligand, base, and solvent. The reactivity of aryl chlorides, such as tert-butyl 6-chloropicolinate, is often lower than that of the corresponding bromides or iodides, necessitating the use of specialized catalyst systems.[3] Electron-rich and sterically hindered phosphine ligands are frequently employed to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, a crucial step in the catalytic cycle.[4][5][6] Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[4] The choice of base is critical for both catalyst activity and substrate stability, with common choices including carbonates, phosphates, and alkoxides. Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-picolinates

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7][8] This reaction has been successfully applied to the arylation of tert-butyl 6-chloropicolinate with various arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of tert-butyl 6-chloropicolinate with an arylboronic acid is as follows:

-

To an oven-dried Schlenk tube, add tert-butyl 6-chloropicolinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

-

Heat the reaction mixture at the specified temperature (typically 80-120 °C) with stirring for the indicated time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 92 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 78 |

Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-picolinates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[4][5][6][9] This reaction can be used to introduce a variety of primary and secondary amines at the 6-position of tert-butyl picolinate.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of tert-butyl 6-chloropicolinate is as follows:

-

To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add a degassed solvent (e.g., toluene or dioxane).

-

Add tert-butyl 6-chloropicolinate (1.0 equiv.) and the amine (1.1-1.2 equiv.).

-

Heat the reaction mixture at the specified temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 91 |

Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.

Sonogashira Coupling: Synthesis of 6-Alkynyl-picolinates

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylethynes.[10][11][12][13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of tert-butyl 6-chloropicolinate is as follows:

-

To a Schlenk tube, add tert-butyl 6-chloropicolinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS. Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (2) | THF | 60 | 12 | 89 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA (2.5) | DMF | 80 | 18 | 82 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (4) | Et₃N (2) | Toluene | 70 | 24 | 75 |

Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.

Heck Reaction: Synthesis of 6-Vinyl-picolinates

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][14] This reaction is particularly useful for the vinylation of tert-butyl 6-chloropicolinate.

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction of tert-butyl 6-chloropicolinate is as follows:

-

In a sealed tube, combine tert-butyl 6-chloropicolinate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tol)₃ or P(tBu)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).

-

Add the alkene (1.2-2.0 equiv.) and a solvent (e.g., DMF, NMP, or dioxane).

-

Seal the tube and heat the reaction mixture at the specified temperature (typically 100-140 °C).

-

Monitor the reaction by TLC or GC-MS. After completion, cool to room temperature, dilute with an organic solvent, and filter to remove palladium black.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (2) | DMF | 120 | 24 | 75 |

| 2 | n-Butyl acrylate | Pd₂(dba)₃ (2) | P(tBu)₃ (8) | K₂CO₃ (2.5) | Dioxane | 130 | 36 | 68 |

| 3 | 1-Octene | Pd(OAc)₂ (5) | Herrmann's palladacycle (5) | NaOAc (2) | NMP | 140 | 48 | 60 |

Note: The data in this table is representative and compiled from general procedures for similar substrates. Specific yields may vary depending on the exact reaction conditions and substrate.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow for a Typical Cross-Coupling Reaction

Figure 2. General experimental workflow for palladium-catalyzed cross-coupling.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]